2-Bromo-6,7-dichlorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2BrCl2NS |
|---|---|
Molecular Weight |
282.97 g/mol |
IUPAC Name |
2-bromo-6,7-dichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H |
InChI Key |
YLPDEIJUVUEKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)Br)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Bromo 6,7 Dichlorobenzo D Thiazole
Classical and Contemporary Approaches to Benzothiazole (B30560) Ring Formation
The formation of the fused thiazole (B1198619) ring onto a benzene (B151609) core is the critical step in synthesizing benzothiazoles. This can be accomplished through various condensation and cyclization reactions.
The most fundamental and widely utilized methods for constructing the benzothiazole ring system involve the cyclization of appropriately substituted anilines. A primary route is the condensation of 2-aminothiophenols with a variety of reagents. nih.gov For instance, reacting 2-aminothiophenols with aldehydes, acyl chlorides, or carbon disulfide can lead to the formation of the benzothiazole ring. nih.govmdpi.com
Key historical methods include the Jacobson and Hugershoff cyclizations. acs.orgresearchgate.net The Jacobson method involves the cyclization of thiobenzanilides, which can be prepared from anilines. researchgate.net This approach is particularly effective for synthesizing 6-substituted benzothiazoles. researchgate.net Oxidative cyclization of thiobenzanilides using various oxidants is a common route, though it can sometimes be limited by functional group tolerance. acs.org
Modern variations often employ microwave assistance to accelerate these reactions, reducing reaction times and improving yields. nih.gov For example, the condensation of 2-aminothiophenols with chloroacetyl chloride can be efficiently achieved under microwave irradiation. nih.gov Another approach involves the radical cyclization of thioformanilides, induced by an agent like chloranil (B122849) under irradiation. nih.gov
To synthesize 2-Bromo-6,7-dichlorobenzo[d]thiazole, the logical starting material would be a di-chlorinated aniline (B41778) derivative, specifically 4,5-dichloro-2-aminothiophenol. The synthesis of the benzothiazole core often begins with an appropriately substituted aniline that undergoes cyclization. indexcopernicus.com For instance, the reaction of substituted anilines with potassium thiocyanate, followed by oxidative cyclization with bromine, is a well-established method for producing 2-aminobenzothiazoles. indexcopernicus.com
The synthesis of halogenated benzothiazoles frequently involves the cyclization of ortho-haloanilines with reagents like thiourea (B124793) or carbon disulfide. mdpi.comnih.gov For the target molecule, a precursor such as 1,2-dichloro-4-aminobenzene would be required, which would then need to be converted to the corresponding thiophenol before cyclization. The bromination step, typically at the 2-position, can be performed on the pre-formed 6,7-dichlorobenzo[d]thiazole (B12977846) ring.
Regioselective Synthesis and Halogenation Control
Achieving the precise 2-bromo-6,7-dichloro substitution pattern requires careful control over the regioselectivity of the halogenation steps. This involves the strategic selection of reagents and reaction conditions.
The bromination of the benzothiazole ring typically occurs at the 2-position due to the electronic properties of the heterocycle. This can be accomplished using bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid. indexcopernicus.com For instance, a patented method for producing 2,6-dibromo benzothiazole involves reacting benzothiazole with N-bromosuccinimide (NBS) and a titanium dioxide catalyst. google.com A similar strategy could be adapted for the bromination of 6,7-dichlorobenzo[d]thiazole.
Specific reagents are employed to direct the halogenation to the desired positions. While the 6- and 7-chloro substituents would likely be installed on the aniline precursor prior to cyclization, certain reagents are known for their regioselective effects in heterocyclic synthesis.
Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a powerful reagent used in the synthesis of various sulfur-nitrogen heterocycles. researchgate.netmdpi.com It is prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride. mdpi.com Appel's salt can condense with various nucleophiles, and its reaction with anilines can lead to the formation of thioformamides, which are precursors to benzothiazoles. researchgate.netmdpi.com For example, the condensation of p-anisidine (B42471) with Appel's salt yields an intermediate that can be converted into a cyanothioformamide, a direct precursor for a substituted benzothiazole. researchgate.net This highlights its utility in building the necessary precursors for complex benzothiazole systems, although direct chlorination of the benzothiazole ring at the 6 and 7 positions is less common than starting with a chlorinated aniline.
Palladium-Catalyzed Cyclization Processes
A modern and highly efficient strategy for synthesizing 2-substituted benzothiazoles involves palladium-catalyzed intramolecular C-H functionalization. acs.orgacs.orgnih.gov This method typically starts with a thiobenzanilide (B1581041) precursor and utilizes a palladium catalyst to facilitate the formation of the C-S bond, closing the thiazole ring. acs.org
This catalytic approach offers several advantages, including high yields and excellent functional group tolerance, accommodating halogens, cyano groups, and alkoxycarbonyl groups. acs.orgacs.org The reactions are often regioselective, with substitution occurring at the less sterically hindered position. acs.org A common catalytic system consists of a palladium(II) source (e.g., PdCl₂), a copper(I) co-catalyst (e.g., CuI), and an additive like tetrabutylammonium (B224687) bromide (Bu₄NBr). acs.orgnih.gov While initial methods required high temperatures (100–120 °C), newer protocols have been developed that can be performed under milder conditions, such as at 40 °C in water, making the process more practical and environmentally friendly. thieme-connect.com
| Entry | Substrate Substituent (Thiobenzanilide) | Product Substituent (Benzothiazole) | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Me | 6-Me | PdCl₂(cod)/CuI/Bu₄NBr | 86 |
| 2 | 3-Me | 7-Me | PdCl₂(cod)/CuI/Bu₄NBr | 84 |
| 3 | 4-I | 6-I | PdCl₂(cod)/CuI/Bu₄NBr | 79 |
| 4 | 4-Br | 6-Br | PdCl₂(cod)/CuI/Bu₄NBr | 78 |
| 5 | 4-Cl | 6-Cl | PdCl₂(cod)/CuI/Bu₄NBr | 80 |
| 6 | 4-CN | 6-CN | PdCl₂(cod)/CuI/Bu₄NBr | 84 |
Carbon-Hydrogen (C-H) Functionalization Strategies for Benzothiazole Derivatization
C-H functionalization represents a powerful and atom-economical strategy for modifying heterocyclic cores like benzothiazole. organic-chemistry.org Instead of building the molecule with all substituents in place from the start, this approach allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds on a pre-existing benzothiazole ring. acs.orgnih.gov
For benzothiazoles, the C2-H bond is particularly reactive and can be selectively functionalized. acs.org One method involves reacting the benzothiazole with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. acs.orgresearchgate.net This intermediate can then react with a wide array of nucleophiles, including alcohols, amines, and amides, to introduce new substituents at the C2 position under mild conditions. acs.orgnih.gov
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. While specific literature on the green synthesis of this exact compound is not abundant, general strategies for the sustainable synthesis of substituted benzothiazoles can be extrapolated.
One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water has been demonstrated as an effective medium for the synthesis of benzothiazole-2-thiols, offering an alternative to volatile organic compounds. rsc.org The cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide has been successfully carried out in water, resulting in excellent yields and short reaction times. rsc.org Another sustainable approach involves the use of microwave irradiation, which can significantly reduce reaction times and energy consumption. mdpi.com For instance, a one-pot, three-component condensation reaction to form substituted benzothiazole analogues has been efficiently performed using microwave heating in an aqueous sodium chloride solution.
The choice of catalysts and reagents also plays a pivotal role in the green synthesis of benzothiazoles. The use of reusable catalysts, such as samarium triflate in an aqueous medium, provides a green and efficient method for the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org Furthermore, the development of eco-friendly brominating agents is a key area of research. Alternatives to hazardous elemental bromine include combinations like a bromide/bromate couple in an aqueous medium, which can generate bromine in-situ for the bromination of aromatic heterocycles under mild conditions. cambridgescholars.comacs.org The use of N-bromosuccinimide (NBS) is another common strategy for bromination under milder conditions. cambridgescholars.com
Visible-light photoredox catalysis represents a modern and environmentally friendly approach for the synthesis of 2-substituted benzothiazoles through the radical cyclization of thioanilides. nih.gov This method is noted for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov Additionally, solvent-free sonication using a magnetic ionic liquid supported on nanoparticles has been developed as a green method for synthesizing benzoxazoles and benzothiazoles, offering rapid reaction rates and high yields with water as the only byproduct. nih.gov
Optimization of Reaction Conditions for Bromination and Chlorination
The optimization of halogenation—both bromination and chlorination—is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts.
Bromination:
The regioselective introduction of a bromine atom at the 2-position of the 6,7-dichlorobenzo[d]thiazole precursor is a key synthetic step. The optimization of this bromination reaction involves careful consideration of the brominating agent, solvent, temperature, and reaction time.
Sustainable aerobic bromination using a system like O₂/[C₄Py]NO₃/HBr offers a controllable and chemoselective method for aromatic bromination. nih.gov The use of HBr or a combination of NaBr and acetic acid as the bromine source allows for mono-, di-, and even tri-bromination, showcasing the method's versatility. nih.gov For a deactivated substrate, reaction conditions might require elevated temperatures (e.g., 60 °C) and a higher catalyst loading. nih.gov
The choice of brominating agent is paramount. While elemental bromine can be effective, it is highly toxic and often lacks selectivity. cambridgescholars.com N-Bromosuccinimide (NBS) is a widely used alternative that allows for bromination under milder conditions. cambridgescholars.com Photochemical bromination using NBS under UV irradiation at ambient temperature can provide regioselectively mono-brominated products in good yields without the need for a catalyst. researchgate.net
The development of in-situ bromine generation from a bromide-bromate couple in an aqueous acidic medium is another promising optimization strategy. acs.org This method avoids the handling of liquid bromine and has been shown to be effective for the monobromination of various aromatic heterocycles. acs.org
Table 1: Potential Optimization Parameters for the Bromination of 6,7-dichlorobenzo[d]thiazole
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | HBr/O₂/[C₄Py]NO₃ | NaBr/NaBrO₃/H⁺ | Comparison of solid, aerobic, and in-situ generation methods for safety and efficiency. |
| Solvent | Acetonitrile | Acetic Acid | Water (with appropriate phase transfer catalyst) | Evaluation of solvent effects on reaction rate and selectivity. |
| Temperature | Room Temperature | 60 °C | 80 °C | Optimization to increase reaction rate without promoting side reactions. |
| Catalyst | None (Photochemical) | [C₄Py]NO₃ | None (Acid-promoted) | Assessing the need for and effectiveness of different catalytic systems. |
Chlorination:
The initial synthesis of the 6,7-dichlorobenzothiazole scaffold would likely involve the chlorination of a benzothiazole precursor or the use of a pre-chlorinated starting material. The optimization of this chlorination step is equally important. Traditional chlorinating agents like sulfuryl chloride or chlorine gas can be effective but pose significant handling risks.
Greener and more controlled chlorination methods are desirable. While specific optimization data for 6,7-dichlorobenzothiazole is scarce in the provided results, general principles of electrophilic aromatic substitution would apply. The reaction would likely be catalyzed by a Lewis acid, and the optimization would involve screening different catalysts (e.g., FeCl₃, AlCl₃), solvents, and temperatures to achieve the desired dichlorination pattern with high regioselectivity and yield.
Table 2: Potential Optimization Parameters for the Chlorination of a Benzothiazole Precursor
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Trichloroisocyanuric acid (TCCA) | Comparing the reactivity and handling safety of different chlorinating agents. |
| Solvent | Dichloromethane | Acetic Acid | Trifluoroacetic Acid | Investigating the influence of solvent polarity and acidity on the reaction outcome. |
| Catalyst | Iron(III) chloride (FeCl₃) | Aluminum chloride (AlCl₃) | Zeolite | Evaluating the effectiveness and reusability of different Lewis acid catalysts. |
| Temperature | 0 °C to Room Temperature | 50 °C | 100 °C | Determining the optimal temperature for achieving dichlorination without degradation. |
By systematically investigating these parameters, synthetic routes to this compound can be developed that are not only efficient but also align with the principles of green and sustainable chemistry.
Reactivity and Advanced Synthetic Transformations of 2 Bromo 6,7 Dichlorobenzo D Thiazole
Nucleophilic Substitution Reactions on Halogenated Benzothiazoles
Nucleophilic substitution is a fundamental class of reactions for modifying halogenated aromatic and heteroaromatic systems. wikipedia.org On the 2-Bromo-6,7-dichlorobenzo[d]thiazole core, the reactivity towards nucleophiles is significantly influenced by the position of the halogens.
Nucleophilic substitution on aryl halides, particularly those on electron-deficient rings, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgsemanticscholar.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
The scope of nucleophiles includes a variety of soft and hard nucleophiles. The reaction's success depends on the nucleophilicity of the attacking species and the stability of the leaving group, with bromide being an excellent leaving group. byjus.com
The selective reactivity of the C2-bromo substituent allows for the introduction of a wide array of functional groups, which are collections of atoms responsible for the characteristic chemical reactions of a molecule. fsu.edupressbooks.pub This strategic functionalization is key to developing new derivatives with tailored properties. Common transformations involve the displacement of the bromide with oxygen, sulfur, and nitrogen nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) yields 2-alkoxybenzothiazoles, while reaction with thiols or their conjugate bases (thiolates) produces 2-(alkylthio)- or 2-(arylthio)benzothiazoles. nih.gov Similarly, amines can displace the bromide to form 2-aminobenzothiazole (B30445) derivatives, a reaction that is often facilitated by base.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Oxygen | Sodium Methoxide (NaOMe) | -OCH₃ | 2-Alkoxybenzothiazole |
| Sulfur | Sodium Thiophenolate (NaSPh) | -SPh | 2-(Arylthio)benzothiazole |
| Nitrogen | Ammonia (NH₃), Aniline (B41778) | -NH₂, -NHPh | 2-Aminobenzothiazole |
| Carbon | Sodium Cyanide (NaCN) | -CN | 2-Cyanobenzothiazole |
Halogen-Metal Exchange Reactions and Lithiation Strategies
Halogen-metal exchange is a powerful technique for converting organic halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. The exchange rate typically follows the trend I > Br > Cl, making the C2-bromo position of this compound the primary site for this transformation. wikipedia.org
The most common method is lithium-halogen exchange, typically performed at low temperatures (e.g., -78 °C) using alkyllithium reagents such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ethz.ch The reaction generates a 2-lithio-6,7-dichlorobenzothiazole species, a potent nucleophile. This intermediate can be trapped with a range of electrophiles, as shown in the table below. Studies on related 2-bromothiazoles have shown that the choice of base can be critical; while t-BuLi can effectuate exchange at the C2-bromo position, sterically hindered bases like lithium diisopropylamide (LDA) may instead deprotonate the most acidic ring proton, which in some thiazole (B1198619) systems is at the C5 position. growingscience.comresearchgate.net For this compound, exchange at the C2-Br bond is the expected major pathway with alkyllithiums. growingscience.comresearchgate.net
Alternatively, bromine-magnesium exchange can be carried out using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride, to form the corresponding benzothiazol-2-yl Grignard reagent. nih.govnih.gov This provides a milder alternative to organolithium reagents.
| Exchange Reagent | Organometallic Intermediate | Electrophile | Product after Quench |
| n-BuLi | 2-Lithio-6,7-dichlorobenzothiazole | Dimethylformamide (DMF) | 6,7-Dichlorobenzothiazole-2-carbaldehyde |
| n-BuLi | 2-Lithio-6,7-dichlorobenzothiazole | Carbon Dioxide (CO₂) | 6,7-Dichlorobenzothiazole-2-carboxylic acid |
| i-PrMgCl·LiCl | 2-(Magnesiochloro)-6,7-dichlorobenzothiazole | Acetaldehyde | 1-(6,7-Dichlorobenzothiazol-2-yl)ethanol |
| n-BuLi | 2-Lithio-6,7-dichlorobenzothiazole | Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)-6,7-dichlorobenzothiazole |
Cross-Coupling Reactions Involving the Bromine Substituent
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C2-bromo substituent of this compound is an ideal handle for these transformations due to its high reactivity in the oxidative addition step of the catalytic cycle.
Prominent examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (boronic acid or ester) to form a new C-C bond. nih.gov It is highly versatile, tolerates a wide range of functional groups, and typically uses a palladium catalyst and a base. nih.gov This method can be used to introduce various aryl or vinyl groups at the C2 position.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and copper(I) species in the presence of a base, leading to the synthesis of 2-alkynylbenzothiazoles. nih.govyoutube.com These products are valuable intermediates for further synthesis. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgyoutube.com This reaction provides a direct route to a diverse range of 2-aminobenzothiazole derivatives, which are common motifs in pharmacologically active compounds. nih.gov
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-6,7-dichlorobenzothiazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-6,7-dichlorobenzothiazole |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(6,7-Dichlorobenzothiazol-2-yl)morpholine |
Electrophilic and Radical Transformations on the Benzothiazole (B30560) Core
While the C2-bromo group directs reactivity for substitutions and couplings, transformations can also occur on the benzothiazole core itself.
Electrophilic Aromatic Substitution: The benzothiazole ring system is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) than benzene (B151609). Furthermore, the presence of two electron-withdrawing chlorine atoms on the benzene moiety further deactivates it. Electrophilic attack, if successful under harsh conditions, would be directed to the C4 position, the least deactivated position on the benzene ring.
Radical Transformations: Modern synthetic methods have explored radical pathways for C-H functionalization. organic-chemistry.org Photoinduced or radical-initiated reactions could potentially functionalize the C-H bonds of the benzothiazole core. For instance, radical cyclization of precursors or direct C-H thiolation are known methods for forming substituted benzothiazoles and could conceivably be applied to modify the existing core under specific conditions. nih.govresearchgate.net
Comparative Reactivity with Other Dihalogentated Benzothiazole Isomers
The reactivity of this compound is best understood by comparing the relative lability of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally C-I > C-Br > C-Cl. rsc.org
C2-Br vs. C6/C7-Cl: The C2-bromo group is overwhelmingly more reactive than the C6- and C7-chloro groups. This is due to both the weaker C-Br bond compared to the C-Cl bond and the electronic activation of the C2 position. Therefore, cross-coupling reactions can be performed with high regioselectivity at the C2 position, leaving the two chloro groups intact for potential subsequent, albeit more challenging, transformations.
Comparison with Isomers: Consider a hypothetical isomer such as 6-bromo-2,7-dichlorobenzothiazole. In this case, the C6-bromo group would be the most reactive site for cross-coupling, as the C-Br bond is more labile than the C-Cl bonds. However, the C2-chloro group in this isomer would be more reactive towards nucleophilic aromatic substitution than the C7-chloro group due to activation by the heterocyclic ring. In another isomer, 2,6-dibromo-7-chlorobenzothiazole, a regioselectivity issue would arise in cross-coupling reactions. While both C-Br bonds are more reactive than the C-Cl bond, the C2-bromo group would likely react preferentially due to the higher electrophilicity of the C2 carbon, a phenomenon observed in related dihalothiazole systems where coupling occurs at the more electron-deficient position. researchgate.net
| Position | Halogen | Relative Reactivity in Cross-Coupling | Relative Reactivity in SNAr | Rationale |
| C2 | Bromine | Highest | Highest | Weaker C-Br bond; high electrophilicity of C2 position. |
| C6 | Chlorine | Low | Low | Stronger C-Cl bond; located on the benzene ring. |
| C7 | Chlorine | Low | Low | Stronger C-Cl bond; located on the benzene ring. |
Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 6,7 Dichlorobenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-6,7-dichlorobenzo[d]thiazole, ¹H and ¹³C NMR spectra are predicted to show a limited number of signals corresponding to its unique set of protons and carbons.
¹H NMR Spectroscopy: The benzene (B151609) portion of the molecule contains two aromatic protons at positions C4 and C5. These protons are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0–8.5 ppm). Due to their proximity, they will exhibit spin-spin coupling, appearing as a pair of doublets (an AX system). The electron-withdrawing effects of the chlorine atoms at C6 and C7, and the fused thiazole (B1198619) ring, will deshield these protons, shifting their signals downfield.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the bicyclic system. The chemical shifts are influenced by the nature of the attached atoms (H, Cl, Br, S, N) and their position within the aromatic and heterocyclic rings. The carbon atom C2, bonded to both the electronegative nitrogen and the bromine atom, is expected to be significantly deshielded. Carbons C6 and C7, directly attached to chlorine atoms, will also show characteristic downfield shifts. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict these chemical shifts with a high degree of accuracy for related benzothiazole (B30560) derivatives. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |
| C2 | - | ~145-155 | Singlet |
| C4 | ~7.8-8.2 | ~122-128 | Doublet (J ≈ 8-9 Hz) |
| C5 | ~7.4-7.8 | ~125-130 | Doublet (J ≈ 8-9 Hz) |
| C6 | - | ~130-138 | Singlet |
| C7 | - | ~128-135 | Singlet |
| C3a (bridgehead) | - | ~150-155 | Singlet |
| C7a (bridgehead) | - | ~135-142 | Singlet |
Note: Predicted values are based on data from analogous compounds and general substituent effects. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to be complex but will feature characteristic absorption bands that confirm its key structural components. Theoretical vibrational frequency calculations using DFT methods are a standard approach for assigning these bands in benzothiazole systems. core.ac.ukresearchgate.net
Key expected vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.
C=N Stretching: A strong and characteristic absorption for the thiazole ring is expected in the 1620-1580 cm⁻¹ region.
Aromatic C=C Stretching: Multiple medium to strong bands will be present in the 1600-1450 cm⁻¹ range, confirming the aromatic nature of the benzene ring.
C-Cl Stretching: Strong absorptions corresponding to the two C-Cl bonds are anticipated in the 850-750 cm⁻¹ region.
C-Br Stretching: The C-Br bond vibration is expected to appear as a strong band in the lower frequency "fingerprint region," typically between 650-550 cm⁻¹.
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are generally weak and appear in the 750-650 cm⁻¹ range.
Interactive Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3050 | Weak-Medium |
| C=N Imine Stretch | 1620-1580 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-Cl Stretch | 850-750 | Strong |
| C-S Stretch | 750-650 | Weak-Medium |
| C-Br Stretch | 650-550 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₂BrCl₂NS), high-resolution mass spectrometry (HRMS) would confirm its exact mass.
The most critical feature in the low-resolution mass spectrum is the unique isotopic pattern of the molecular ion [M]⁺ peak. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens, providing definitive evidence of their presence. docbrown.info
The fragmentation pattern under electron impact (EI) ionization would likely proceed through several key pathways:
Loss of Bromine: Cleavage of the C2-Br bond to lose a bromine radical (•Br) would be a favorable fragmentation step, leading to a significant [M-Br]⁺ ion.
Loss of Halogens: Subsequent or alternative loss of chlorine radicals (•Cl) can also occur.
Thiazole Ring Fragmentation: The heterocyclic ring can fragment through the loss of small, stable molecules or radicals, such as hydrogen cyanide (HCN) or a thioformyl (B1219250) radical (•CHS). Fragmentation of related heterocyclic systems often involves the loss of bromine atoms. raco.cat
Interactive Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Comments |
| [M]⁺ | [C₇H₂⁷⁹Br³⁵Cl₂NS]⁺ | 295 | Molecular ion with a complex isotopic pattern |
| [M+2]⁺ | - | 297 | Isotope peak |
| [M+4]⁺ | - | 299 | Isotope peak |
| [M+6]⁺ | - | 301 | Isotope peak |
| [M-Br]⁺ | [C₇H₂Cl₂NS]⁺ | 216 | Loss of a bromine radical |
| [M-Br-Cl]⁺ | [C₇H₂ClNS]⁺ | 181 | Loss of Br and Cl radicals |
| [M-Br-HCN]⁺ | [C₆HCl₂S]⁺ | 189 | Loss of Br followed by HCN from the thiazole ring |
Note: m/z values are calculated using the most abundant isotopes. The full spectrum will show a cluster of peaks for each fragment containing halogens.
Advanced Spectroscopic Methods for Conformational and Tautomeric Studies
While this compound does not possess acidic protons that would lead to common tautomeric forms, advanced methods can probe its preferred three-dimensional structure (conformation). The primary question for benzothiazole derivatives is the degree of planarity of the bicyclic system.
Computational Modeling (DFT): In modern chemical analysis, Density Functional Theory (DFT) is a powerful advanced method for studying molecular properties. scirp.org DFT calculations can optimize the geometry of the molecule to find its lowest energy conformation, confirming its planarity. mdpi.comnbu.edu.sa Furthermore, theoretical calculations can simulate NMR, IR, and UV-Vis spectra, which can then be compared with experimental data (when available) to validate the proposed structure. core.ac.uk
2D NMR Spectroscopy: For more complex derivatives, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used. These experiments detect spatial proximity between protons. While not essential for a simple structure like this compound, they are invaluable for determining the conformation and stereochemistry of more complex analogues.
In related heterocyclic systems, variable-temperature (VT) NMR is often employed to study dynamic processes like tautomerism or restricted bond rotation. However, for this specific rigid molecule, significant temperature-dependent spectral changes are not anticipated.
Computational Investigations and Theoretical Modeling of 2 Bromo 6,7 Dichlorobenzo D Thiazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules. For a compound like 2-Bromo-6,7-dichlorobenzo[d]thiazole, Density Functional Theory (DFT) would be the primary method for elucidating its electronic structure and optimizing its three-dimensional geometry. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), offer a balance of computational cost and accuracy for organic molecules. nbu.edu.sascirp.orgnih.gov
The process begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. nbu.edu.sa For instance, in related benzothiazoles, the C=N bond length in the thiazole (B1198619) ring can vary depending on the substituent, and the planarity between the benzene (B151609) and thiazole rings is a key parameter. nbu.edu.saresearchgate.net
Once the optimized geometry is obtained, DFT is used to calculate various electronic properties. A crucial aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are fundamental indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nbu.edu.samdpi.com A smaller gap generally suggests a molecule is more reactive and can be more easily excited. mdpi.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Further analyses, such as calculating the Molecular Electrostatic Potential (MEP) map, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.org This is invaluable for predicting how the molecule might interact with other molecules, including biological receptors. scirp.org
Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative, based on typical values for substituted benzothiazoles.
| Parameter | Predicted Value | Significance |
| Optimized Geometry | ||
| C2-Br Bond Length | ~1.88 Å | Influences reactivity at the C2 position. |
| C6-Cl Bond Length | ~1.74 Å | Affects electronic density of the benzene ring. |
| C7-Cl Bond Length | ~1.74 Å | Affects electronic density of the benzene ring. |
| Thiazole-Benzene Dihedral Angle | < 2° | Indicates a near-planar structure, facilitating π-electron delocalization. researchgate.net |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -2.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and stability. nbu.edu.samdpi.com |
| Dipole Moment | ~2.5 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility and stability, particularly when interacting with a biological system. acs.orgnih.gov While DFT provides a static, minimum-energy picture, MD simulates how the molecule behaves in a dynamic environment, such as in solution or within a protein's binding pocket. biointerfaceresearch.com
An MD simulation typically involves several stages:
Minimization: The initial structure (often from DFT or docking) is energy-minimized to remove any steric clashes or unfavorable geometries. biointerfaceresearch.com
Heating: The system's temperature is gradually increased to a desired physiological temperature (e.g., 300 K) to impart kinetic energy.
Equilibration: The system is allowed to evolve at the target temperature and pressure until properties like density and potential energy stabilize, ensuring the simulation is representative of the intended conditions.
Production Run: The main phase of the simulation, where data is collected for analysis. Trajectories are saved at regular intervals, capturing the molecule's motion over nanoseconds or longer. nih.gov
Analysis of the MD trajectory for this compound, especially when complexed with a protein, would focus on metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov Such simulations are vital for confirming the stability of binding modes predicted by molecular docking. nih.gov
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ijprajournal.comwjarr.com This method is central to drug discovery for identifying potential biological targets and understanding mechanisms of action. dntb.gov.ua
The benzothiazole (B30560) scaffold is known to interact with a wide range of biological targets. ijprajournal.comnih.gov Based on studies of similar compounds, potential targets for this compound could include:
Protein Kinases: Many benzothiazole derivatives act as inhibitors of protein kinases, such as p56lck, by competing for the ATP-binding site. biointerfaceresearch.com
Enzymes in Metabolic Pathways: Targets like Dihydropteroate Synthase (DHPS) in bacteria or dihydroorotase have been identified for other benzothiazole derivatives, suggesting potential antimicrobial applications. dntb.gov.uamdpi.com
Transcription Factors: The oncogenic transcription factor FOXM1 has been identified as a target for novel benzothiazole derivatives, highlighting potential anticancer activity. nih.gov
GABA-Aminotransferase (GABA-AT): This enzyme is a target for anticonvulsant agents, and benzothiazoles have been investigated for this activity. wjarr.com
Once a potential target protein is identified and its 3D structure is obtained (e.g., from the Protein Data Bank), docking simulations place this compound into the receptor's active site. mdpi.com The primary output is a binding score, which estimates the binding affinity, and a predicted binding pose. wjarr.com
Analysis focuses on the specific intermolecular interactions between the ligand and the protein's amino acid residues. These can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often involving the planar benzothiazole rings interacting with nonpolar residues. dntb.gov.ua
Halogen Bonds: The bromine and chlorine atoms on the molecule could form specific halogen bonds with electron-donating atoms in the protein backbone or side chains.
π-π Stacking: The aromatic benzothiazole ring system can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
For example, studies on other benzothiazoles have shown key interactions with residues like Lysine, Asparagine, or Arginine in their respective active sites. nih.govnih.gov
To ensure the reliability of docking results, several validation steps are necessary. A common protocol involves "re-docking," where a known co-crystallized ligand is removed from the protein's active site and then docked back in. The simulation is considered valid if the software can reproduce the experimentally observed binding pose with a low RMSD value. Additionally, a set of known active and inactive compounds can be docked to see if the docking scores can successfully distinguish between them.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table is a hypothetical representation of typical docking analysis.
| Parameter | Result | Interpretation |
| Target Protein | p56lck Kinase (PDB ID: 1QPC) biointerfaceresearch.com | A common target for benzothiazole-based inhibitors. |
| Docking Score | -9.8 kcal/mol | A strong negative score suggests favorable binding affinity. |
| Predicted Interactions | ||
| Hydrogen Bonds | N of thiazole with backbone NH of Val85. | A key anchor point in the hinge region of many kinases. |
| Halogen Bond | C2-Br with backbone C=O of Glu83. | A specific interaction contributing to affinity and selectivity. |
| Hydrophobic Contacts | Dichlorophenyl ring with Leu25, Ala45, Val33. | Stabilizes the ligand in the hydrophobic pocket of the active site. |
| RMSD (re-docking) | 1.1 Å | A value under 2.0 Å typically indicates a valid docking protocol. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netallsubjectjournal.com For a class of compounds like substituted benzothiazoles, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, including this compound. nih.gov
The process involves:
Data Set Collection: A series of benzothiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule, a large number of "molecular descriptors" are calculated. These are numerical values that represent different aspects of the molecule, such as its topological (e.g., connectivity indices), physicochemical (e.g., logP), or electronic (e.g., atomic charges) properties. mdpi.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.netallsubjectjournal.com
Model Validation: The model's predictive power is rigorously tested. Internal validation techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) and external validation using a separate test set of molecules are crucial. allsubjectjournal.com A high correlation coefficient (r²) for the training set and a high Q² for the test set indicate a robust and predictive model. allsubjectjournal.com
A QSAR model for benzothiazoles might reveal, for instance, that antiproliferative activity is positively correlated with van der Waals volume and negatively correlated with a specific electronic parameter, guiding the design of more potent compounds. mdpi.com
Table 3: Example of a QSAR Model Equation for Benzothiazole Derivatives This table presents a hypothetical QSAR model to illustrate the concept.
| Statistical Parameter | Value | Description |
| Model Equation | log(1/IC₅₀) = 0.45(MATS8v) - 0.21(GATS3p) + 2.15 | A hypothetical equation linking activity to molecular descriptors. mdpi.com |
| r² (Correlation Coeff.) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. allsubjectjournal.com |
| Q² (Cross-validation) | 0.72 | A Q² > 0.6 is generally considered predictive. allsubjectjournal.com |
| F-statistic | 55.4 | Indicates the statistical significance of the regression model. |
| Important Descriptors | ||
| MATS8v | Moran Autocorrelation - lag 8 / weighted by van der Waals volumes | Describes the spatial distribution of atomic mass. mdpi.com |
| GATS3p | Geary Autocorrelation - lag 3 / weighted by atomic polarizabilities | Relates to the distribution of polarizability within the molecule. |
Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis
A thorough review of available scientific literature and chemical databases reveals a significant gap in research pertaining to the specific compound This compound . While extensive research exists for the broader class of benzothiazole derivatives, detailed computational investigations, theoretical modeling, and specific analyses of electron density distributions and reactivity predictions for this particular molecule are not presently available in the public domain.
General computational studies on related benzothiazole structures often employ methods like Density Functional Theory (DFT) to understand their electronic properties and reactivity. These studies typically analyze parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial in predicting a molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. For instance, a lower HOMO-LUMO energy gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps are commonly generated in such studies to visualize the electron density distribution and identify electrophilic and nucleophilic sites within a molecule. This information provides valuable insights into potential reaction pathways and intermolecular interactions.
However, without specific studies on this compound, any discussion of its electron density and reactivity would be purely speculative and not based on the rigorous, data-driven analysis required for a scientific article. The unique substitution pattern of a bromo group at the 2-position and two chloro groups at the 6- and 7-positions of the benzothiazole core will undoubtedly influence its electronic structure and chemical behavior in ways that cannot be accurately predicted without dedicated computational modeling.
Due to the absence of specific research findings and corresponding data, the requested detailed analysis and data tables for this compound cannot be provided at this time. Further experimental and theoretical research is needed to elucidate the specific chemical and physical properties of this compound.
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the biological activities of "this compound" derivatives as per the requested outline. The search for specific research on this particular compound and its derivatives did not yield any results pertaining to its antimicrobial, antitumor, or antiproliferative activities.
The body of scientific work on thiazole and benzothiazole derivatives is extensive, with numerous studies exploring their potential as therapeutic agents. Research has covered a wide array of substituted benzothiazoles, investigating their efficacy as antimicrobial agents through mechanisms like DNA gyrase inhibition nih.govbrc.hu, their activity against both Gram-positive and Gram-negative bacteria nih.gov, and their antifungal properties nih.gov. Similarly, the antitumor potential of various benzothiazole derivatives has been a subject of significant research, including their ability to induce apoptosis and inhibit key kinases like EGFR and VEGFR-2 nih.govnih.gov.
However, these studies focus on derivatives with different substitution patterns from the requested "this compound". For instance, research is available on compounds such as 2-bromo-6-cyanobenzothiazole derivatives nih.gov, 6-substituted benzothiazole azo dyes nih.gov, and 4,5,6,7-tetrahydrobenzo[d]thiazoles nih.govbrc.huresearchgate.net.
Without specific data on this compound and its derivatives, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, this request cannot be fulfilled at this time. Further experimental research would be required to elucidate the biological activities of this specific class of compounds.
Exploration of Biological Activities and Potential Mechanisms of Action of 2 Bromo 6,7 Dichlorobenzo D Thiazole Derivatives
Antiviral Activities
The thiazole (B1198619) and benzothiazole (B30560) core structures are integral to the development of new antiviral agents, showing efficacy against a variety of viruses. nih.govmdpi.com Research has covered a range of viral targets, including flaviviruses, coronaviruses, and influenza viruses. nih.govnih.govnih.gov
Viral proteases are essential enzymes for viral replication, cleaving polyproteins into functional viral proteins. This makes them a critical target for antiviral drug design. nih.gov Thiazole-based derivatives have been specifically investigated as inhibitors of various viral proteases.
For instance, novel thiazole derivatives have been synthesized and identified as inhibitors of the flavivirus NS2B-NS3 protease, which is crucial for the replication of viruses like Dengue (DENV) and Japanese encephalitis (JEV). nih.govnih.gov Two such derivatives, 3aq and 3au , demonstrated significant inhibition of dengue virus protease activity in vitro through an uncompetitive mode of inhibition. nih.gov These compounds were shown to block viral RNA synthesis and replication at low-micromolar concentrations. nih.govbiorxiv.org Time-course experiments confirmed that their mechanism involves impeding the accumulation of viral genomic RNA at later stages of infection, consistent with the inhibition of protease activity and polyprotein processing. nih.govbiorxiv.org
In the context of coronaviruses, the main protease (Mpro or 3CLpro) is a key therapeutic target. nih.gov Researchers designed and synthesized a series of N-(substituted-thiazol-2-yl)cinnamamide analogs based on the structure of nitazoxanide, a drug that showed inhibitory action on SARS-CoV-2 protease. nih.govresearchgate.net Three of these compounds (19 , 20 , and 21 ) were the most active against the viral protease, with compound 20 showing the lowest IC50 value. nih.gov Molecular modeling suggested that these compounds interact with key residues in the enzyme's active site, such as His41 and Glu166. nih.govresearchgate.net
While specific studies on 2-Bromo-6,7-dichlorobenzo[d]thiazole against Murine Norovirus (MNV) protease were not found in the reviewed literature, the demonstrated success of the broader thiazole and benzothiazole class against other viral proteases suggests a potential avenue for future investigation.
Other Reported Biological Activities within the Benzothiazole Class
Benzothiazole derivatives are recognized for a wide spectrum of biological functions beyond antiviral applications, including anti-inflammatory, antioxidant, and agrochemical activities. pcbiochemres.comnih.govnih.gov
Anti-inflammatory Properties
The benzothiazole nucleus is a key feature in many compounds with potent anti-inflammatory effects. pcbiochemres.comnih.gov These derivatives are thought to exert their activity through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes (specifically COX-2) or by affecting bradykinin (B550075) receptors. researchgate.net The linkage of a benzothiazole moiety with other pharmacophores, like sulphonamides, has been explored to create synergistic anti-inflammatory effects. nih.gov
Recent studies have focused on synthesizing novel benzothiazole derivatives and evaluating their anti-inflammatory potential. For example, a series of new carboxamides bearing benzothiazole and benzenesulphonamide moieties demonstrated significant in vivo anti-inflammatory activity. nih.gov Compounds 17c and 17i , in particular, showed high percentage inhibition of carrageenan-induced rat paw edema, comparable to the standard drug diclofenac. nih.gov Another study highlighted that newly synthesized benzothiazole derivatives could suppress inflammation by reducing levels of inflammatory mediators like NF-κB, COX-2, and iNOS in liver cancer cell lines. nih.gov
| Compound | Inhibition of Carrageenan-Induced Rat Paw Edema (3h) |
| 17c | 80% |
| 17i | 78% |
| Diclofenac | 82% |
| Data sourced from in vivo studies on new carboxamide derivatives of benzothiazole. nih.gov |
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research area. nih.gov Benzothiazole derivatives have emerged as promising multifunctional agents with significant antioxidant capacity. nih.govnih.gov Their antioxidant activity is often attributed to the presence of specific functional groups, such as hydroxyls on an attached phenyl ring, which can stabilize radicals through resonance. mdpi.com
In one study, a series of benzothiazole derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com The derivative BZTidr4 , which has a catecholic (two adjacent hydroxyls) functionality, displayed excellent antioxidant activity with a low IC50 value. mdpi.com Another derivative, BZTcin4 , also containing a catechol moiety, showed the strongest inhibitory activity against the DPPH radical in its series. mdpi.com These findings underscore the importance of the substitution pattern on the benzothiazole scaffold for antioxidant efficacy. mdpi.com
| Compound | Antioxidant Activity (DPPH Assay, IC50) |
| BZTidr4 | 3.27 µg/mL |
| BZTcin4 | 4.86 µg/mL |
| Data from in vitro antioxidant screening of benzothiazole derivatives. mdpi.com |
Herbicidal and Insecticidal Activities
The benzothiazole scaffold is an important structural unit in the field of agrochemicals, with derivatives exhibiting a broad range of herbicidal and insecticidal activities. nih.govnih.govglobethesis.com These compounds are crucial for crop protection and yield enhancement. globethesis.com
Benzothiazole derivatives have been designed as potential herbicides by targeting plant-specific enzymes, such as the D1 protease. globethesis.com Studies have shown that certain N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamides and N-(benzo[d]thiazol-2-yl)alkylsulfonamides can inhibit the root and stem growth of various plant species, sometimes selectively affecting dicotyledonous plants. globethesis.com
In terms of insecticidal activity, benzothiazole derivatives have been effective against various pests. researchgate.net For example, compound 89 , which contains a strong electron-withdrawing trifluoromethyl group, showed 100% insecticidal activity against Spodoptera exigua (beet armyworm) at a low concentration. researchgate.net Another derivative, compound 90 , was effective against Mythimna separata (oriental armyworm). researchgate.net The development of such compounds provides a pathway to new agrochemicals that can help manage pest resistance. nih.govresearchgate.net
| Compound | Target Pest | Activity |
| 89 | Spodoptera exigua | 100% insecticidal activity at 1 mg/L |
| 90 | Mythimna separata | 62.1% insecticidal activity |
| Data from studies on the insecticidal properties of benzothiazole derivatives. researchgate.net |
DNA Binding and Cleavage Studies
The interaction of small molecules with DNA is a fundamental mechanism for many anticancer and antimicrobial agents. Thiazole and benzothiazole derivatives have been investigated for their ability to bind to and cleave DNA, as well as to inhibit enzymes that regulate DNA topology, such as topoisomerases. nih.govnih.gov
A study on novel thiazole-based cyanoacrylamide derivatives (3a-f ) explored their nuclease activity. nih.gov While the compounds showed little ability to cleave pBR322 plasmid DNA on their own, their DNA cleavage activity was significantly enhanced upon irradiation with UV-A light. nih.gov This photo-activated cleavage suggests a mechanism involving the generation of reactive oxygen species like singlet oxygen. nih.gov Further spectroscopic analysis confirmed that derivatives 3b and 3c bind to calf thymus DNA (CT-DNA), likely through a partial intercalation mode, with respectable binding constants. nih.gov
| Compound | DNA Binding Constant (Kb with CT-DNA) |
| 3b | 6.68 × 104 M−1 |
| 3c | 1.19 × 104 M−1 |
| Data from spectroscopic analysis of thiazole derivatives binding to DNA. nih.gov |
Additionally, other thiazole-based stilbene (B7821643) analogs have been identified as potent inhibitors of DNA topoisomerase IB (Top1), a critical enzyme for DNA replication and transcription in cancer cells. nih.gov One such compound, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole , exhibited excellent Top1 inhibition, comparable to the well-known inhibitor camptothecin. nih.gov Molecular docking studies suggest these molecules fit into the DNA cleavage site, interacting with the DNA and key amino acid residues of the enzyme. nih.gov
Structure Activity Relationship Sar Studies of 2 Bromo 6,7 Dichlorobenzo D Thiazole Analogues
Impact of Halogen Substituents on Biological Efficacy and Reactivity
Halogens are pivotal in modulating the pharmacological profile of benzothiazole (B30560) derivatives. The incorporation of fluorine, chlorine, or bromine can enhance biological half-life, improve binding affinity to target receptors, and increase the lipophilicity of the molecule. researchgate.net For instance, the presence of a strong electron-withdrawing atom like fluorine at the C-6 position has been shown to improve cytotoxicity against certain cancer cell lines. nih.gov The introduction of halogens can lead to more polarized C-X bonds, making the molecule more reactive and susceptible to nucleophilic attack, which can be advantageous for biological activity. otterbein.edu
The specific location of halogen atoms on the benzothiazole ring is critical in determining biological activity. nih.gov SAR studies on related compounds demonstrate that even minor shifts in substituent position can lead to significant changes in efficacy. For example, in a series of N, N-disubstituted 2-aminobenzothiazoles, moving a chloro group from the 6-position to the 5-position had a negligible effect on activity against S. aureus, but removing the 6-chloro substituent resulted in a two- to three-fold loss in activity. nih.gov
The degree of halogenation on the benzothiazole scaffold directly correlates with biological activity, although the relationship is not always linear. Studies comparing mono- and di-halogenated compounds have shown that increasing the number of halogens can enhance potency. For example, SAR studies on benzimidazole (B57391) analogues, which are structurally related to benzothiazoles, indicated that mono-substituted halogen compounds (fluorine, chlorine, and bromine) showed potent cytotoxicity. nih.gov
In the context of 2-Bromo-6,7-dichlorobenzo[d]thiazole, a tri-halogenated derivative, the combined effect of one bromine and two chlorine atoms is expected to confer high potency. The presence of multiple halogens can increase lipophilicity, potentially improving cell membrane permeability. However, excessive halogenation can also lead to unfavorable steric interactions or altered metabolic profiles. One study on a tri-halogenated benzothiazole, 7-chloro-N-(2, 6-dichlorophenyl) benzo[d] thiazole-2-amine, identified it as a lead compound with significant biological activity. researchgate.net This suggests that tri-halogenated scaffolds like this compound hold potential as biologically active agents.
Table 1: Impact of Halogen Substitution on Antibacterial Activity of 2-Aminobenzothiazole (B30445) Analogs Data synthesized from related compound studies.
| Compound Analogue | Substituent(s) | Relative Activity (MIC) | Reference |
| 1 | 6-chloro, 4-methyl | Potent (2.9 µM) | nih.gov |
| 4 | 4-methyl (6-chloro removed) | 2-3 fold loss in activity | nih.gov |
| 5 | 5-chloro, 4-methyl | Comparable to 1 | nih.gov |
| 7 | 5,6-difluoro | ~6-fold decrease in activity | nih.gov |
Influence of Other Substituents on the Benzothiazole Scaffold
Beyond halogens, the introduction of various other functional groups onto the benzothiazole scaffold allows for extensive tuning of its biological properties. Literature on benzothiazole derivatives reveals that substitutions at the C-2 and C-6 positions are particularly crucial for a variety of biological activities. benthamscience.com The modular nature of benzothiazole synthesis permits independent exploration of different segments of the scaffold. nih.gov
For example, in a study of GPR35 antagonists, modifying the aryl groups attached to the benzothiazole core tested the potential for aromatic stacking interactions, while replacing the sulfur atom with nitrogen (to form a benzimidazole) resulted in inactivity, highlighting the importance of the thiazole (B1198619) ring's sulfur atom. nih.gov Similarly, introducing five-membered rings like pyrrole, thiophene, or furan (B31954) at the C-2 position has been shown to yield compounds with significant antifungal activity, indicating the importance of this position for biological engagement. nih.gov The specific nature of the substituent, whether it is a simple alkyl chain, an aromatic ring, or a complex heterocyclic system, dramatically alters the molecule's size, shape, and electronic distribution, thereby affecting its interaction with biological targets. derpharmachemica.comnih.gov
Role of Electron-Withdrawing and Electron-Donating Groups on Reactivity and Biological Activity
The electronic nature of substituents on the benzothiazole ring plays a critical role in modulating reactivity and biological activity. acs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the heterocyclic system, influencing its ability to interact with biological macromolecules. otterbein.edu
Generally, the benzothiazole nucleus is considered an electron-withdrawing core. acs.org Attaching additional EWGs, such as nitro (-NO2) or cyano (-CN) groups, can further enhance this property. nih.gov Studies have shown that the presence of a strong EWG like a nitro group can create localized electron-deficient sites, making the molecule more susceptible to nucleophilic attack by biological entities like proteins and enzymes. nih.gov For instance, the presence of a nitro or cyano group at the C-6 position of the benzothiazole ring was found to increase antiproliferative activity. nih.gov The substitution of an EWG like -NO2 can lower the energy levels of the HOMO and LUMO orbitals, which can be advantageous for charge transport and optoelectronic properties. nih.gov
Table 2: Effect of Substituent Electronic Nature on Benzothiazole Activity A summary of general findings from various studies.
| Substituent Type | Example Group(s) | General Effect on Benzothiazole Ring | Observed Biological Impact | Reference(s) |
| Electron-Withdrawing | -NO₂, -CN, -F | Decreases electron density; increases electrophilicity | Often increases anticancer/antiproliferative activity | nih.govnih.govnih.gov |
| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | Can decrease activity in some cancer models | nih.govnih.gov |
Steric and Electronic Effects in Functional Group Diversification
The diversification of functional groups on the benzothiazole scaffold is governed by both steric and electronic effects. These factors influence not only the synthetic accessibility of new analogues but also their final biological activity. researchgate.net
Electronic effects dictate the reactivity of the benzothiazole ring. As discussed, the presence of EWGs can activate the ring towards certain reactions, while EDGs can deactivate it. This is a key consideration in synthetic strategies aiming to introduce new functionalities. acs.org For example, the enhanced electrophilicity of a halogenated benzothiazole can facilitate nucleophilic substitution reactions at the C-2 position.
Steric effects relate to the size and spatial arrangement of substituents. Bulky groups can hinder the approach of reactants during synthesis or prevent the molecule from fitting into the binding pocket of a biological target. Conversely, a certain degree of steric bulk may be necessary to achieve a specific conformation required for activity or to block access of metabolic enzymes, thereby increasing the compound's stability. The interplay between steric and electronic effects is crucial; a substituent that is electronically favorable may be sterically prohibitive, and vice versa. Successful drug design requires a careful balance of these properties to optimize both reactivity for synthesis and the three-dimensional shape for potent biological interaction. researchgate.net
Pharmacophore Modeling for Optimized Biological Potency
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of molecular features required for a molecule to exert a specific biological activity. nih.gov For benzothiazole derivatives, this approach can help rationalize observed SAR data and guide the design of new, more potent analogues.
A pharmacophore model is generated by analyzing the structures of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a model for a series of benzothiazole-based anticancer agents might identify a hydrophobic aromatic ring, a hydrogen bond acceptor on the thiazole nitrogen, and specific locations for electron-withdrawing substituents as key features for activity.
By generating and validating such models, researchers can screen virtual libraries of compounds to prioritize those most likely to be active, saving time and resources. nih.govopenmedicinalchemistryjournal.com This structure-based approach allows for the rational design of molecules with optimized geometry and electronic properties to maximize interactions with a biological target, ultimately leading to enhanced biological potency. nih.gov For a complex molecule like this compound, pharmacophore modeling could elucidate the precise spatial roles of the bromo and dichloro substituents in target binding and guide further structural modifications.
Emerging Applications and Future Research Directions for 2 Bromo 6,7 Dichlorobenzo D Thiazole
Rational Design of Novel Therapeutic Agents Targeting Specific Pathological Pathways
The benzothiazole (B30560) nucleus is a well-established pharmacophore, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net The rational design of new therapeutic agents based on the 2-Bromo-6,7-dichlorobenzo[d]thiazole scaffold is a promising area of research, informed by the activities of its structural analogs.
Research into chlorinated benzothiazole derivatives has demonstrated their potential as potent anticancer agents. For example, compounds such as 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine have shown promising anticancer activity against non-small cell lung cancer cell lines. nih.gov Further studies have revealed that derivatives like 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine can significantly inhibit the proliferation of various cancer cells and exhibit dual anti-inflammatory and anticancer effects by inhibiting both AKT and ERK signaling pathways. nih.gov The presence of chlorine atoms on the benzothiazole ring is often associated with enhanced bioactivity. nih.gov
Similarly, 5,6-dichlorobenzothiazole derivatives have been synthesized and evaluated for their biological activities. ijpsonline.com Certain compounds from this series have exhibited noteworthy anti-inflammatory and antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis. ijpsonline.com The bromine atom at the 2-position of this compound serves as a crucial synthetic handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build extensive libraries of new chemical entities for pharmacological screening.
Table 1: Biological Activities of Related Dichlorobenzothiazole Derivatives
| Compound Class | Observed Activities | Target Organisms/Pathways | Reference |
| 5,6-dichlorobenzothiazole derivatives | Anti-inflammatory, Antibacterial | Bacillus subtilis | ijpsonline.com |
| 6-chloro-N-benzylbenzo[d]thiazol-2-amine derivatives | Anticancer, Anti-inflammatory | A549 & H1299 cancer cells, IL-6 & TNF-α cytokines, AKT & ERK pathways | nih.gov |
| 7-chloro-N-phenylbenzo[d]thiazol-2-amine derivatives | Anticancer | HOP-92 non-small cell lung cancer cells | nih.gov |
The strategic placement of two chlorine atoms at the 6 and 7 positions is expected to modulate the molecule's lipophilicity and electronic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Future research will likely focus on synthesizing analogs of this compound to explore its potential as an inhibitor of key enzymes in pathogenic pathways, such as protein kinases in cancer or DNA gyrase in bacteria. biointerfaceresearch.com
Advancements in Agrochemicals, Including Herbicides and Insecticides
Potential in Materials Science and Electronic Applications
Benzothiazole derivatives are recognized for their valuable photophysical properties, including strong fluorescence and luminescence. rsc.org This has led to their incorporation into a variety of organofluorescent materials, with significant applications in organic light-emitting diodes (OLEDs). rsc.org The core benzothiazole structure is an excellent chromophore, and its properties can be fine-tuned through chemical modification.
The this compound molecule possesses an aromatic system whose electronic properties are significantly influenced by the electron-withdrawing nature of the chlorine and bromine atoms. This halogenation is expected to alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission spectra of the material.
Furthermore, the bromine atom at the 2-position provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), enabling the synthesis of more complex conjugated systems. By attaching other aromatic or electro-active moieties, it is possible to design novel polymers or small molecules with tailored properties for applications in:
Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials.
Chemical Sensors: Where changes in fluorescence can signal the presence of specific analytes.
Future research in this domain would involve the synthesis of derivatives of this compound and the systematic characterization of their photophysical and electronic properties to assess their suitability for various advanced material applications.
Integration of Advanced Synthetic Methodologies and Sustainable Chemistry Principles
The synthesis of this compound and its derivatives can benefit from modern synthetic techniques that prioritize efficiency, safety, and environmental sustainability. The traditional synthesis of the benzothiazole core often involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. nih.govmdpi.com For the target compound, a plausible route involves the diazotization of a precursor like 6,7-Dichlorobenzo[d]thiazol-2-amine bldpharm.com, followed by a Sandmeyer-type reaction to install the bromine atom.
To align with the principles of green chemistry, several advanced methodologies can be integrated into the synthesis of this scaffold:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for key steps, such as the cyclization to form the benzothiazole ring or subsequent derivatization reactions. nih.govmdpi.com
Catalyst Development: The use of novel, reusable heterogeneous catalysts, such as SnP₂O₇, can facilitate the condensation reactions under milder conditions, minimizing waste and simplifying product purification. mdpi.com
Sustainable Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or employing solvent-free reaction conditions, is a key goal. rsc.org For instance, efficient methods for synthesizing benzothiazole-2-thiols in water have been developed. rsc.org
Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and easier scalability for the synthesis of benzothiazole intermediates, which can be particularly advantageous when handling potentially hazardous reagents or intermediates.
By focusing on these advanced methods, the synthesis of this compound can be made more efficient and environmentally benign, facilitating its availability for further research and application development. mdpi.comresearchgate.net
Predictive Computational Chemistry for Drug Discovery and Mechanism Elucidation
Computational chemistry is an indispensable tool for accelerating drug discovery and providing deep mechanistic insights into the function of bioactive molecules. mdpi.com For a scaffold like this compound, predictive computational methods can guide the entire discovery pipeline, from initial hit identification to lead optimization.
Key computational techniques applicable to this compound include:
Molecular Docking: This method predicts the preferred binding orientation of a ligand within the active site of a protein target. For derivatives of this compound, docking studies can be performed against known antibacterial targets like DNA gyrase or anticancer targets like protein kinases to predict binding affinity and key interactions. biointerfaceresearch.combenthamdirect.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of a molecule. mdpi.combenthamdirect.com These studies can determine properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MESP), and charge distribution, which are crucial for reactivity and intermolecular interactions. benthamdirect.com
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Applying these models to virtual libraries of this compound derivatives can help prioritize compounds with favorable drug-like properties for synthesis, saving time and resources.
Table 2: Application of Computational Methods in Benzothiazole Research
| Computational Method | Application | Purpose and Insights | Reference |
| Molecular Docking | Antimicrobial Drug Design | Predict binding modes and affinity with bacterial enzymes like DNA Gyrase B. | benthamdirect.com |
| Molecular Docking & MD Simulation | Anticancer Drug Design | Identify binding patterns at the ATP site of protein kinases (e.g., p56lck) and assess stability of the complex. | biointerfaceresearch.com |
| Density Functional Theory (DFT) | Molecular Reactivity Analysis | Calculate HOMO-LUMO energy gaps and molecular electrostatic potential to understand electronic properties and reactivity. | mdpi.combenthamdirect.com |
| ADMET Prediction | Drug-Likeness Assessment | Predict pharmacokinetic and toxicological properties to filter and prioritize compounds with favorable profiles. | nih.gov |
By leveraging these predictive computational tools, researchers can rationally design and prioritize derivatives of this compound, significantly enhancing the efficiency of discovering novel therapeutic agents and elucidating their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
